N-[3-(propan-2-yloxy)propyl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[3-(propan-2-yloxy)propyl]-9H-xanthene-9-carboxamide is a synthetic organic compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a xanthene core structure, which is a tricyclic aromatic system, and a carboxamide functional group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(propan-2-yloxy)propyl]-9H-xanthene-9-carboxamide typically involves the following steps:
Preparation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the xanthene core with an appropriate amine, such as 3-(propan-2-yloxy)propylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product can be purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Automation and process control systems are often employed to monitor and regulate the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[3-(propan-2-yloxy)propyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the xanthene core or the carboxamide group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of xanthone derivatives.
Reduction: Formation of reduced xanthene derivatives.
Substitution: Formation of halogenated xanthene derivatives.
Scientific Research Applications
N-[3-(propan-2-yloxy)propyl]-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a fluorescent dye or probe in various analytical techniques.
Biology: Employed in biological imaging and as a marker for tracking cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-[3-(propan-2-yloxy)propyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(propan-2-yloxy)propyl]-9H-fluoren-9-amine: Similar structure but with a fluorenyl core instead of a xanthene core.
N-[3-(propan-2-yloxy)propyl]-9H-anthracene-9-carboxamide: Similar structure but with an anthracene core.
Uniqueness
N-[3-(propan-2-yloxy)propyl]-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts specific optical and electronic properties. This makes it particularly useful in applications requiring fluorescence and photostability.
Properties
IUPAC Name |
N-(3-propan-2-yloxypropyl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14(2)23-13-7-12-21-20(22)19-15-8-3-5-10-17(15)24-18-11-6-4-9-16(18)19/h3-6,8-11,14,19H,7,12-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOHEQMACMEQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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